N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide
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Overview
Description
N-{2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a pyrido[2,1-d][1,5]benzoxazocin core and a trifluoromethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrido[2,1-d][1,5]benzoxazocin core through cyclization reactions.
- Introduction of the oxo group at the 6-position via oxidation reactions.
- Attachment of the trifluoromethylbenzamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Implementation of continuous flow chemistry for scalable production.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or modification of existing ones.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield additional ketones or carboxylic acids.
- Reduction may produce alcohols.
- Substitution may result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-{2-oxo-9-oxa-1-azatricyclo[1040
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide may include:
- Other pyrido[2,1-d][1,5]benzoxazocin derivatives.
- Compounds with trifluoromethylbenzamide moieties.
- Heterocyclic compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural elements, which may confer unique biological activities or chemical properties.
Properties
IUPAC Name |
N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3/c23-22(24,25)18-7-2-1-6-16(18)20(28)26-14-8-9-19-17(13-14)21(29)27-11-4-3-5-15(27)10-12-30-19/h1-2,6-9,13,15H,3-5,10-12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBICISZGIYYJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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